molecular formula C8H6ClF3O2 B1613530 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol CAS No. 444341-80-4

2-Chloro-4-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B1613530
CAS No.: 444341-80-4
M. Wt: 226.58 g/mol
InChI Key: OFBKLMDDKYZENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,2,2-trifluoroethoxy)phenol (CAS: 444341-80-4) is a halogenated phenolic compound featuring a chloro substituent at the 2-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the benzene ring. The trifluoroethoxy group confers strong electron-withdrawing properties due to the electronegativity of fluorine atoms, which significantly influences the compound's acidity, solubility, and reactivity. This compound is primarily used as a specialty chemical intermediate in agrochemical and pharmaceutical research, as evidenced by its inclusion in Biopharmacule Speciality Chemicals’ catalog . Its structural uniqueness lies in the synergistic effects of the chloro and trifluoroethoxy groups, which modulate electronic and steric characteristics critical for applications in drug design and material science.

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBKLMDDKYZENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627966
Record name 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444341-80-4
Record name 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol typically involves the etherification of 2,2,2-trifluoroethanol with a suitable phenol derivative. One common method starts with o-nitrochlorobenzene, which undergoes etherification with 2,2,2-trifluoroethanol, followed by reduction and diazotization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials and efficient reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

    Substitution: Various substituted phenols.

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenol group can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

4-(2,2,2-Trifluoroethoxy)phenol (CAS: 129560-99-2)

  • Structural Difference : Lacks the 2-chloro substituent.
  • Physicochemical Properties :
    • Boiling point: 227.0±40.0 °C (predicted)
    • Density: ~4 g/cm³ (predicted)
    • pKa: 9.97±0.15 (predicted) .
  • Comparison: The absence of the chloro group reduces electron-withdrawing effects, resulting in higher pKa (less acidic) compared to 2-chloro-4-(2,2,2-trifluoroethoxy)phenol. This difference impacts solubility in polar solvents and reactivity in nucleophilic substitutions.

2-Chloro-4-(3-methoxyphenyl)pyrimidine (CAS: 499195-50-5)

  • Structural Difference : Pyrimidine ring replaces the benzene ring; methoxy group at the 3-position.
  • Key Features : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group. This alters electronic distribution, reducing electrophilic substitution reactivity .

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS: 72932-10-4)

  • Structural Difference : Chloro and trifluoroethoxy groups are adjacent (positions 1 and 2), creating steric hindrance.

Tembotrione (CAS: 1121649-70-4)

  • Structural Context : Contains a 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl group linked to cyclohexanedione.
  • Functional Role : The trifluoroethoxy group enhances lipophilicity and metabolic stability, critical for its herbicidal activity. The thermodynamically stable crystal modification of tembotrione underscores the role of the trifluoroethoxy group in optimizing formulation stability .

Physicochemical and Electronic Properties Comparison

Property 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol 4-(2,2,2-Trifluoroethoxy)phenol 2-Fluorophenol (CAS: 367-12-4)
Molecular Weight 222.59 (calculated) 192.14 112.10
pKa ~8.5–9.0 (estimated)* 9.97 8.3 (literature)
Boiling Point ~240–250 °C (predicted) 227.0±40.0 °C 181–183 °C
Electron Effects Strong electron-withdrawing (Cl, CF₃O) Moderate (CF₃O only) Moderate (F only)

*Estimated based on additive effects of substituents: Chloro (σₚ ≈ 0.23) and trifluoroethoxy (σₚ ≈ 0.45) lower pKa compared to phenol (pKa ~10).

Biological Activity

2-Chloro-4-(2,2,2-trifluoroethoxy)phenol is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a chlorine atom and a trifluoroethoxy group. This unique substitution pattern enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit proteasomes and various enzymes involved in metabolic pathways. This inhibition is crucial for its potential therapeutic applications.
  • Anticancer Properties : Similar compounds have demonstrated anti-cancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB 231. These effects may be attributed to the compound's ability to induce apoptosis and disrupt mitochondrial function.
  • Anti-inflammatory Effects : The presence of the trifluoroethoxy group may enhance the compound's anti-inflammatory properties through modulation of inflammatory pathways.

The biological activity of 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, facilitating interactions with glycoproteins and sugars.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to mitochondrial damage and apoptosis.
  • Modulation of Enzymatic Pathways : The compound can affect various enzymatic pathways through competitive inhibition or allosteric modulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits proteasomes and metabolic enzymes
Anticancer EffectsInduces apoptosis in MCF-7 and MDA-MB 231 cells
Anti-inflammatory EffectsModulates inflammatory pathways

Detailed Research Findings

  • In Vitro Studies : Research has demonstrated that derivatives of 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol can effectively modulate enzyme activity in vitro. For instance, studies on similar compounds indicated significant inhibition of glycosidases and proteases.
  • Animal Models : In animal studies, the compound exhibited notable effects on metabolic pathways related to glucose metabolism. The interaction with short-chain fatty acids suggests potential benefits in metabolic disorders.
  • Mitochondrial Dysfunction : A study highlighted that compounds structurally similar to 2-Chloro-4-(2,2,2-trifluoroethoxy)phenol cause mitochondrial dysfunction through increased ROS production, leading to cell death in cancerous cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2,2,2-trifluoroethoxy)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(2,2,2-trifluoroethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.